[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea
Description
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea is a heterocyclic compound featuring a central imidazolidinone core substituted with an ethyl group at the 4-position, a dioxo moiety at the 2- and 5-positions, and a methylideneamino-thiourea functional group. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the thiourea and dioxo groups) and moderate lipophilicity (due to the ethyl substituent).
Properties
IUPAC Name |
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2S/c1-2-7(3-9-12-5(8)15)4(13)10-6(14)11-7/h3H,2H2,1H3,(H3,8,12,15)(H2,10,11,13,14)/b9-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZPUDELGWAPW-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(=O)NC(=O)N1)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-44-3 | |
| Record name | NSC23137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea typically involves the reaction of 4-ethyl-2,5-dioxo-imidazolidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiourea derivatives
Scientific Research Applications
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with four structurally related derivatives from a patent (), which share heterocyclic cores, thioether/amide linkages, and diverse substituents. Key differences lie in their core rings, functional groups, and substituents, which influence their biological and physicochemical profiles.
Key Observations:
- Core Heterocycles: The imidazolidinone core (target) is a saturated five-membered ring with two carbonyl groups, contrasting with the aromatic oxadiazole, isoxazole, and thiazole cores in the analogs. This difference impacts electron distribution and conformational flexibility.
- Nitro (compounds 25, 40) and cyano (compound 35) substituents in analogs may improve reactivity but reduce bioavailability.
Biological Activity
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea is a compound characterized by its unique structure comprising an imidazolidinone ring and a thiourea group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting data in a structured manner.
- Molecular Formula: C7H11N5O2S
- Molecular Weight: 229.26 g/mol
- CAS Number: 7146-44-3
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit enzymes involved in DNA replication and protein synthesis, which can lead to antimicrobial and anticancer effects. The compound's mechanism may involve:
- Enzyme Inhibition: Disruption of cellular processes by inhibiting key enzymes.
- Nucleophilic Substitution: Reactivity of the thiourea group allowing for interactions with various electrophiles.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against:
- Bacteria: Effective against strains such as Escherichia coli and Staphylococcus aureus.
- Fungi: Shows potential antifungal activity against species like Candida albicans.
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Caspase Activation: Triggering apoptotic pathways.
- Inhibition of Tumor Growth: Demonstrated in various cancer models.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial properties of the compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting superior efficacy.
-
Cytotoxicity Assessment
- In vitro cytotoxicity tests on human cancer cell lines revealed that the compound significantly inhibited cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
